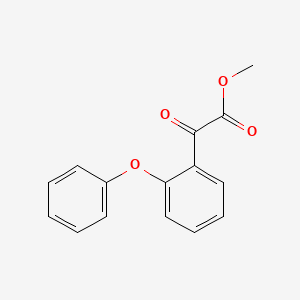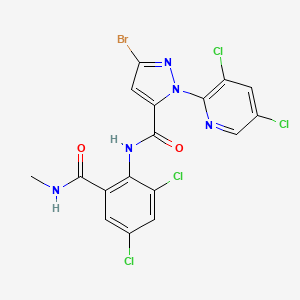
Tetrachlorantraniliprole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorantraniliprole is a novel anthranilic diamide insecticide that specifically targets the ryanodine receptors of lepidopteran insect species. It was announced by Sinochem Corporation in 2018 and has been developed under the code SYP9080 . This compound is known for its excellent insecticidal activity and is used to control various lepidopteran pests such as the diamondback moth and the cabbage white butterfly .
Métodos De Preparación
The synthesis of tetrachlorantraniliprole starts with replacing one of the two chlorine substituents next to the ring nitrogen of 2,4,6-trichloropyridine with hydrazine. The resulting dichlorinated 2-hydrazinopyridine is then cyclized with diethyl maleate to form a pyrazolinone derivative. This derivative is then converted with phosphorus oxybromide to a bromopyrazole derivative. The ester function is transformed by saponification to the carboxylic acid and subsequently chlorinated to the acid chloride derivative. Finally, amide formation with 2-amino-3,5-dichloro-N-methylbenzamide delivers this compound .
Análisis De Reacciones Químicas
Tetrachlorantraniliprole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorine atoms. Common reagents used in these reactions include hydrazine, diethyl maleate, phosphorus oxybromide, and various chlorinating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrachlorantraniliprole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of anthranilic diamide insecticides.
Medicine: While primarily an insecticide, its mechanism of action provides insights into calcium channel modulation, which can be relevant in medical research.
Mecanismo De Acción
Tetrachlorantraniliprole acts as a ryanodine receptor modulator. By binding to the ryanodine receptor, it opens calcium channels, causing an excessive release of intracellular calcium ions. This leads to continuous muscle contraction in pests, resulting in convulsion, paralysis, refusal to eat, and eventually death . The compound affects the growth of larvae and pupae, reducing body weight and prolonging development duration .
Comparación Con Compuestos Similares
Tetrachlorantraniliprole is similar to other anthranilic diamide insecticides such as chlorantraniliprole and cyantraniliprole. it has unique structural modifications that enhance its insecticidal activity and specificity . Similar compounds include:
Chlorantraniliprole: Known for its broad-spectrum insecticidal activity.
Cyantraniliprole: Effective against a wide range of pests.
Flonicamid: Another diamide insecticide with a different mode of action.
This compound stands out due to its high activity against lepidopteran pests and its safety profile for non-target species .
Propiedades
Número CAS |
1104384-14-6 |
|---|---|
Fórmula molecular |
C17H10BrCl4N5O2 |
Peso molecular |
538.0 g/mol |
Nombre IUPAC |
5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29) |
Clave InChI |
ONILAONOGQYBHW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


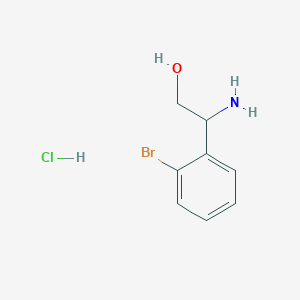
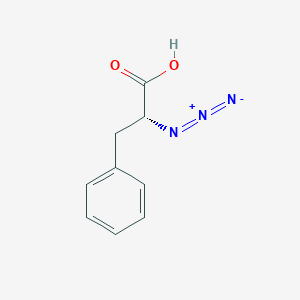
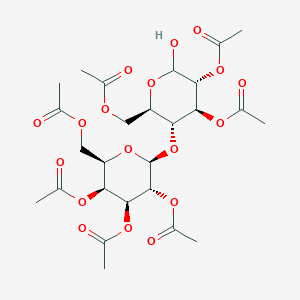
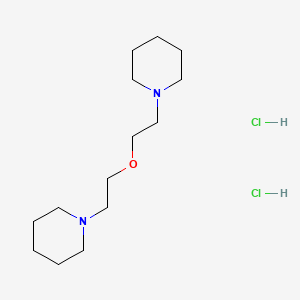
![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
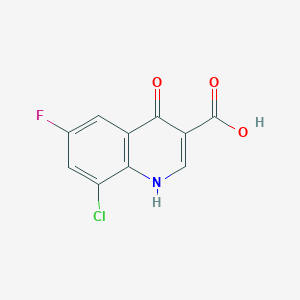
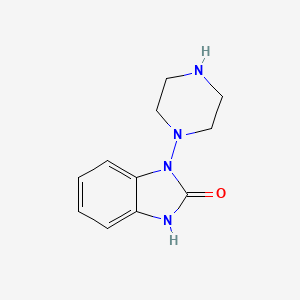
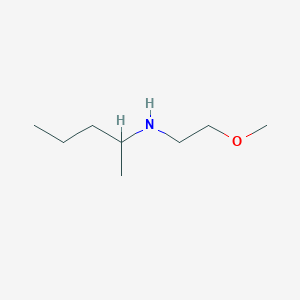
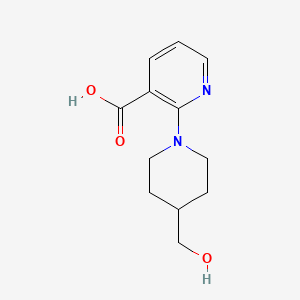

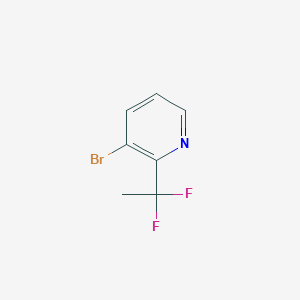
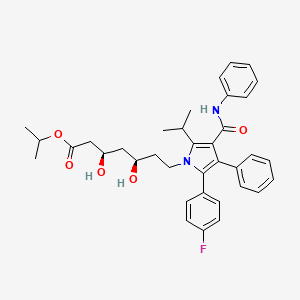
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
